An In-depth Technical Guide to the Mechanism of Action of FPL-64176 on L-type Calcium Channels
An In-depth Technical Guide to the Mechanism of Action of FPL-64176 on L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FPL-64176 (methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate) is a potent and selective non-dihydropyridine activator of L-type voltage-gated calcium channels (CaV1.x).[1] Unlike dihydropyridine agonists such as Bay K 8644, FPL-64176 exerts its effects through a distinct mechanism and binding site, making it a valuable pharmacological tool for studying calcium channel function and a lead compound in drug discovery.[2][3] This guide provides a comprehensive overview of the mechanism of action of FPL-64176, detailing its effects on channel kinetics, its binding characteristics, and the experimental protocols used for its characterization.
Core Mechanism of Action
FPL-64176 is a calcium channel modulator that specifically targets the L-type (CaV1) family of voltage-gated calcium channels.[1] Its primary effect is a dramatic potentiation of the inward calcium current. This is achieved not by altering the channel's single-channel conductance, but by profoundly modifying its gating kinetics.[4] The compound slows the transition rates between the open and closed conformations of the channel.[4]
Key mechanistic actions include:
-
Slowing of Activation and Deactivation: FPL-64176 significantly slows the kinetics of both channel activation upon depolarization and deactivation upon repolarization.[1][5] This leads to a prolonged influx of calcium for a given stimulus.
-
Increased Open Probability: Single-channel analyses reveal that FPL-64176 increases the probability of the channel being in the open state and greatly lengthens the mean open time.[4][6]
-
Hyperpolarizing Shift: The compound causes a hyperpolarizing shift in the voltage-dependence of activation and inactivation, typically around -10 mV.[3][7] This means the channels are more likely to open at more negative membrane potentials.
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Dissociation from Gating Current: A critical finding is that FPL-64176 has minimal to no effect on the fundamental movement of the voltage sensor's gating charge.[1][5] This suggests that FPL-64176 does not directly affect the voltage-sensing mechanism itself, but rather the coupling between the voltage sensor movement and the subsequent opening and closing of the channel pore.[1][5] An intriguing hypothesis is that the drug may cause an inactivated state to become conducting.[1][5]
Quantitative Data Presentation
The effects of FPL-64176 have been quantified across various experimental systems. The following tables summarize this key data.
Table 1: Potency of FPL-64176 in Functional Assays
| Preparation / Cell Type | Assay | Parameter | Value | Reference |
| Guinea Pig Atria | Positive Inotropy | - | 40-fold more potent than Bay K 8644 | |
| Rat Tail Artery | Contraction | EC50 | 2.11 x 10⁻⁷ M (211 nM) | [2] |
| GH3 Cells | K⁺-dependent Ca²⁺ influx | EC50 | 1.2 x 10⁻⁷ M (120 nM) | [6] |
| CaV1.2 Channels | Current Amplitude Increase | EC50 | 103 nM | [8] |
| CaV1.3 Channels | Current Amplitude Increase | EC50 | 854 nM | [8] |
| L-type Ca²⁺ Channels | Activation | EC50 | 16 nM |
Table 2: Radioligand Binding and Electrophysiological Effects
| Parameter | Radioligand/Preparation | Value | Notes | Reference |
| Binding Inhibition | ||||
| IC50 | (+)-[³H]PN 200-110 (Rat Cardiac Membranes) | 1.04 x 10⁻⁵ M | Weak inhibition, indicating a distinct binding site from dihydropyridines. | [2] |
| IC50 | [³H]TA-3090 (Rat Cardiac Membranes) | 7.03 x 10⁻⁶ M | Weak inhibition of benzothiazepine binding. | [2] |
| Inhibition | [³H]D888 (Rat Cardiac Membranes) | 23% at 1 x 10⁻⁵ M | Very weak inhibition of phenylalkylamine binding. | [2] |
| Electrophysiology | ||||
| Current Enhancement | A7r5 Smooth Muscle Cells (1 µM FPL) | ~14-fold increase | Large stimulatory effect on L-type current. | [2] |
| Current Enhancement | CaV1.2 expressing BHK cells (1 µM FPL) | ~5-fold increase | For a voltage step from -90 mV to +10 mV. | [5] |
| Voltage Shift | Rat Ventricular Myocytes | ~10 mV negative shift | Shift in voltage dependence of activation and inactivation. | [7] |
Experimental Protocols
The characterization of FPL-64176's mechanism of action relies on several key experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure macroscopic L-type calcium currents from an entire cell.[1][9][10]
-
Cell Preparation: Baby hamster kidney (BHK) cells stably expressing the CaV1.2, β1a, and α2δ1 calcium channel subunits, or isolated cardiac myocytes/smooth muscle cells, are used.[1]
-
Recording Solutions:
-
External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂ (or BaCl₂ as the charge carrier to increase current and reduce inactivation), 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, bubbled with 95% O₂–5% CO₂.[9]
-
Internal (Pipette) Solution: Typically contains (in mM): 130 KCl (or CsCl to block K⁺ channels), 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA to buffer intracellular calcium, pH adjusted to 7.3.[9]
-
-
Procedure:
-
A glass micropipette with a resistance of 4-8 MΩ is filled with the internal solution and advanced towards a target cell.[11]
-
Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[9]
-
Further suction is applied to rupture the membrane patch, establishing the whole-cell configuration, allowing electrical access to the cell's interior.[10]
-
The cell is voltage-clamped at a holding potential (e.g., -90 mV) to keep the channels in a resting state.
-
Depolarizing voltage steps (e.g., to +10 mV) are applied to activate the L-type calcium channels, and the resulting ionic currents are recorded before and after the application of FPL-64176 to the external solution.[1]
-
-
Data Analysis: Changes in current amplitude, activation kinetics, deactivation kinetics (from tail currents upon repolarization), and the current-voltage (I-V) relationship are analyzed.[1][7]
Single-Channel Patch-Clamp Recording
This method allows for the direct observation of the gating of individual ion channels.[4]
-
Configuration: The cell-attached configuration is typically used, where a giga-seal is formed, but the cell membrane is not ruptured. This preserves the intracellular environment.[9]
-
Procedure:
-
Following giga-seal formation, a depolarizing potential is applied to the patch of membrane under the pipette to elicit channel openings.
-
Currents are recorded in the absence and presence of FPL-64176 in the pipette solution.
-
-
Data Analysis: Analysis focuses on parameters of individual channel events, including mean open time, mean closed time, and open probability (the fraction of time the channel spends in the open state).[4][6] FPL-64176 is observed to increase mean open time and open probability without changing the unitary conductance.[4]
Radioligand Binding Assay
These assays are used to determine the binding site and affinity of FPL-64176.[2][12]
-
Membrane Preparation:
-
Tissue (e.g., rat cardiac ventricles) or cells are homogenized in a cold lysis buffer.[13]
-
The homogenate is centrifuged to pellet the membranes containing the L-type calcium channels.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[13] Protein concentration is determined via an assay like the BCA assay.[13]
-
-
Competitive Binding Protocol:
-
A fixed concentration of a radiolabeled ligand known to bind to the L-type channel (e.g., (+)-[³H]PN 200-110 for the dihydropyridine site) is incubated with the membrane preparation.[2][14]
-
Increasing concentrations of unlabeled FPL-64176 are added to compete for binding with the radioligand.[12]
-
The mixture is incubated to allow binding to reach equilibrium.[13]
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand in the solution.[15]
-
The radioactivity trapped on the filters is quantified using a scintillation counter.[13]
-
-
Data Analysis: The concentration of FPL-64176 that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined.[12] High IC50 values for FPL-64176 in competition with ligands for the dihydropyridine, phenylalkylamine, and benzothiazepine sites indicate that it acts at a novel, distinct site.[2]
Mandatory Visualizations
Signaling and Experimental Diagrams
Caption: FPL-64176 modifies L-type channel gating by slowing transitions.
Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
FPL-64176 is a unique and powerful activator of L-type calcium channels. Its mechanism is characterized by a dramatic slowing of channel gating kinetics, leading to prolonged calcium influx, without directly affecting the voltage sensor's charge movement.[1][5] It acts at a site allosterically distinct from other major classes of calcium channel modulators, underscoring its utility as a specific tool for investigating the structure-function relationship of L-type channels.[2][16] For researchers in cardiovascular physiology, neurobiology, and drug development, FPL-64176 remains an indispensable compound for modulating and probing the intricate functions of L-type calcium channels.
References
- 1. FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new site for the activation of cardiac calcium channels defined by the nondihydropyridine FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the effects of a new Ca2+ channel activator, FPL 64176, in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic effects of FPL 64176 on L-type Ca2+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patch Clamp Protocol [labome.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Allosteric interactions at L-type calcium channels between FPL 64176 and the enantiomers of the dihydropyridine Bay K 8644 - PubMed [pubmed.ncbi.nlm.nih.gov]
